N-phenyl-N-propyl-N'-3-pyridinylurea
Description
N-phenyl-N-propyl-N'-3-pyridinylurea is a urea derivative characterized by a urea core (NH–CO–NH) substituted with three distinct groups: a phenyl ring, a propyl chain, and a 3-pyridinyl (nicotinyl) moiety. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capabilities, structural versatility, and biological activity .
Properties
IUPAC Name |
1-phenyl-1-propyl-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-11-18(14-8-4-3-5-9-14)15(19)17-13-7-6-10-16-12-13/h3-10,12H,2,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKXHIZOHKYOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC=C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Urea Derivatives with Pyridinyl Substituents
Pyridinyl-containing ureas are notable for their role in agrochemicals. Key examples include:
Analysis :
- The 3-pyridinyl group in the target compound may enhance solubility in polar solvents compared to chlorinated or cyanophenyl analogs due to its nitrogen lone pair .
Urea Derivatives with Alkyl and Aromatic Substituents
Alkyl-aryl ureas are common in herbicides and pharmaceuticals:
Analysis :
- The dimethylamino group in 3-[3-(dimethylamino)propyl]-1-phenylurea introduces a basic site, which could alter binding affinity in receptor interactions compared to the target compound’s unmodified propyl chain .
- Fluometuron’s trifluoromethyl group significantly increases its environmental persistence and herbicidal activity, a feature absent in the target compound .
Thiourea Analogs
Thioureas (NH–CS–NH) exhibit distinct reactivity and applications:
Analysis :
- The thiourea’s sulfur atom enhances metal-chelation properties, making it suitable for industrial applications like corrosion inhibition, unlike the target urea derivative .
Structural and Functional Implications
Substituent Effects on Bioactivity
- Pyridinyl Groups : The 3-pyridinyl moiety in the target compound may facilitate hydrogen bonding with biological targets, similar to nicotinamide derivatives .
- Propyl Chains : Alkyl chains like propyl can modulate pharmacokinetic properties, such as metabolic stability and tissue distribution, compared to methyl or phenyl groups .
- Aromatic vs. Aliphatic Substituents : Phenyl groups contribute to π-π stacking interactions, while aliphatic chains (e.g., propyl) influence lipophilicity and solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
